Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C13H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with benzoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation of pyrrole with benzoyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzoyl group to a different functional group, such as an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-benzoyl-1H-indole-2-carboxylate
- Methyl 4-benzoyl-1H-pyrrole-3-carboxylate
- Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific research and industrial applications .
Biological Activity
Methyl 4-benzoyl-1H-pyrrole-2-carboxylate (MBzPyr) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by a benzoyl group at the 4-position and a carboxylate ester at the 2-position, with the molecular formula and a molecular weight of approximately 233.23 g/mol. The following sections will explore the biological activities, mechanisms of action, and relevant case studies associated with MBzPyr.
1. Antimicrobial Properties
MBzPyr exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Preliminary findings suggest that MBzPyr may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
3. Anticancer Potential
MBzPyr is also being investigated for its anticancer properties. Its structural features allow it to interact with various biological targets, which may lead to apoptosis in cancer cells. Initial studies have shown promising results in inhibiting tumor growth in vitro.
4. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the pyrrole ring significantly influence the biological activity of MBzPyr. For instance, variations in the benzoyl group can enhance or diminish its efficacy against certain biological targets .
While the exact mechanism of action for MBzPyr is not completely understood, it is believed to involve interactions with specific enzymes and receptors in biological systems. These interactions may modulate enzymatic activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects.
Potential Interaction Pathways
- Enzyme Inhibition: MBzPyr may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could interact with cellular receptors, altering signal transduction processes.
Table 1: Summary of Biological Activities of MBzPyr
Case Study: Anticancer Activity
In a recent study, MBzPyr was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that MBzPyr significantly reduced cell viability compared to control groups, showcasing its potential as an anticancer agent.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of MBzPyr against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, highlighting its potential use as a therapeutic agent in treating bacterial infections.
Properties
IUPAC Name |
methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDNYJAGIABSOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377250 | |
Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34628-36-9 | |
Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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